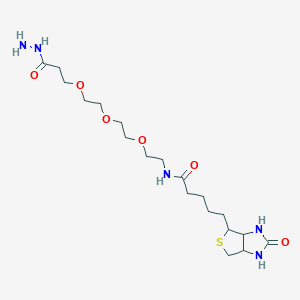
Biotin-PEG3-HZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent used to label glycoproteins and carbohydrate-containing compounds that have oxidizable sugars or aldehydes . The compound consists of biotin linked to a polyethylene glycol (PEG) spacer with a hydrazide functional group. This structure allows it to form semi-permanent hydrazone bonds with aldehyde groups, making it a valuable tool in biochemical and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-hydrazide typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent.
PEGylation: The activated biotin is then linked to a PEG spacer. This step involves the reaction of biotin with a PEG derivative, such as PEG-diol, under specific conditions to form a stable bond.
Hydrazide Functionalization: The final step involves introducing the hydrazide group to the PEGylated biotin.
Industrial Production Methods
Industrial production of Biotin-PEG3-hydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.
Purification: The resulting product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-hydrazide primarily undergoes the following types of reactions:
Condensation Reactions: The hydrazide group reacts with aldehydes and ketones to form hydrazone bonds.
Oxidation Reactions: The compound can be used to label oxidizable sugars in glycoproteins.
Common Reagents and Conditions
Sodium Periodate: Used to oxidize sugar moieties in glycoproteins to generate aldehyde groups.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used to activate carboxyl groups for reaction with the hydrazide group.
Major Products Formed
The major products formed from these reactions are biotinylated glycoproteins and other biotinylated carbohydrate-containing compounds .
Scientific Research Applications
Biotin-PEG3-hydrazide has a wide range of applications in scientific research, including:
Biochemistry: Used for labeling glycoproteins and other carbohydrate-containing compounds to study their structure and function.
Molecular Biology: Employed in techniques such as Western blotting and ELISA for detecting specific proteins.
Medicine: Utilized in diagnostic assays to detect biomarkers in clinical samples.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazide moiety reacts with aldehydes to form stable hydrazone linkages, allowing for the biotinylation of glycoproteins and other carbohydrate-containing compounds . This biotinylation facilitates the detection and analysis of these compounds using avidin or streptavidin-based assays .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-hydrazide: Contains a longer PEG spacer, providing increased hydrophilicity and reduced steric hindrance.
Biotin-PEG2-hydrazide: Contains a shorter PEG spacer, which may be more suitable for certain applications requiring less flexibility.
Biotin-PEG-NHS: Utilizes an N-hydroxysuccinimide (NHS) ester for biotinylation, targeting primary amines instead of aldehydes.
Uniqueness
Biotin-PEG3-hydrazide is unique due to its specific hydrazide functional group, which allows it to form stable hydrazone bonds with aldehyde groups. This specificity makes it particularly useful for labeling glycoproteins and other carbohydrate-containing compounds with oxidizable sugars .
Properties
Molecular Formula |
C19H35N5O6S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27) |
InChI Key |
DLMSZDYSRRYIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















